N-(2,2-di(furan-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-13-11-14(22-2)7-8-18(13)25(20,21)19-12-15(16-5-3-9-23-16)17-6-4-10-24-17/h3-11,15,19H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUFZEFWWYCQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imine Formation and Borohydride Reduction
A widely adopted strategy involves condensing 4-methoxy-2-methylbenzenesulfonamide with 2,2-di(furan-2-yl)acetaldehyde to form an imine intermediate, followed by reduction. As demonstrated in analogous systems, furfural derivatives react with sulfonamides in toluene under acid catalysis (e.g., p-toluenesulfonic acid) at reflux to yield imines. Subsequent treatment with sodium borohydride in methanol at 0°C to room temperature affords the target amine.
Example Protocol
- Combine 4-methoxy-2-methylbenzenesulfonamide (10 mmol) and 2,2-di(furan-2-yl)acetaldehyde (12 mmol) in toluene (50 mL) with PTSA·H2O (0.1 equiv).
- Reflux for 12 hours under nitrogen.
- Cool, concentrate, and redissolve in methanol (20 mL).
- Add NaBH4 (2.0 equiv) at 0°C, stir for 2 hours.
- Quench with water, extract with ethyl acetate, dry (MgSO4), and purify via silica chromatography.
Limitations and Side Reactions
Competitive over-reduction of furan rings or decomposition of the aldehyde under prolonged reflux may occur. Stabilizing the aldehyde through electron-donating groups or using milder acids (e.g., camphorsulfonic acid) improves selectivity.
Organometallic Addition to Sulfonamide Electrophiles
Grignard Reagent Approach
Introducing the di(furan-2-yl)ethyl group via Grignard reagents offers a direct route. A protocol adapted from furan-magnesium bromide syntheses involves:
Lithiation Strategies
n-BuLi-mediated lithiation provides higher reactivity for challenging substrates:
- Lithiate furan (2.0 equiv) with n-BuLi (2.2 equiv) in THF at −78°C.
- Add to N-(chloroethyl)-4-methoxy-2-methylbenzenesulfonamide (1.0 equiv) at −78°C.
- Quench with MeOH, purify via column chromatography.
Yield : 65–75% (dependent on furan stability under basic conditions).
Comparative Analysis of Methodologies
| Method | Conditions | Yield (%) | Advantages | Challenges |
|---|---|---|---|---|
| Reductive Amination | Reflux, NaBH4 | 75–85 | High selectivity | Aldehyde instability |
| Grignard Addition | THF, −78°C to rt | 60–70 | Direct C–N bond formation | Sensitivity to moisture |
| Lithiation | n-BuLi, −78°C | 65–75 | Suitable for steric hindrance | Side reactions with furan |
| CuAAC | CuTc, rt | 70–80 | Modular, high atom economy | Requires azide precursor synthesis |
Optimization Strategies and Scalability
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
N-(2,2-di(furan-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under specific conditions.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Furan Rings | Contribute to the compound's reactivity and potential interactions. |
| Benzenesulfonamide | Known for antibacterial and anticancer properties. |
| Methoxy Group | Enhances lipophilicity, potentially improving bioavailability. |
Research indicates that compounds with a benzenesulfonamide structure exhibit significant biological activities, including:
- Antibacterial Properties : Sulfonamides are recognized for their antibacterial effects. The presence of furan rings may enhance activity against various pathogens.
- Antitumor Activity : The compound's structure suggests potential use in cancer therapy, as similar compounds have shown efficacy in inhibiting tumor growth.
Antibacterial Activity
A study on structurally related compounds demonstrated minimum inhibitory concentrations (MICs) against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as E. coli ranging from 20 to 70 µM. The dual heterocyclic structure of N-(2,2-di(furan-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide could yield similar or enhanced activity.
Cytotoxicity Testing
In vitro assays have shown low cytotoxicity for related compounds, with CC50 values exceeding 100 µM in Vero and MDCK cells. This suggests that while the compound may be effective against certain pathogens, it exhibits a favorable safety profile.
Comparative Analysis of Related Compounds
A comparative analysis was conducted on related compounds to assess biological activity:
| Compound Name | Structure | MIC (µM) | Notes |
|---|---|---|---|
| Compound A | [Structure A] | 20 | Effective against S. aureus |
| Compound B | [Structure B] | 40 | Effective against E. coli |
| N-(2,2-di(furan-2-yl)... | [Current Compound] | TBD | Potentially more effective due to unique structure |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Intermediate : Reaction between furan derivatives under basic conditions.
- Hydroxylation and Sulfonation : Introduction of hydroxyl and sulfonamide groups to achieve the final structure.
Mechanism of Action
The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the furan rings may participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs in terms of structural features , synthetic methodologies , physicochemical properties , and biological activity (where available). Key compounds for comparison include 1,3,4-oxadiazoles, benzenesulfonamide derivatives, and furan-containing molecules.
Structural and Functional Group Comparison
Note: *Molecular weight calculated based on structural analysis.
Key Observations :
Key Observations :
Key Observations :
- LMM11’s antifungal activity () highlights the role of furan and sulfonamide groups in targeting fungal enzymes.
Physicochemical and Spectroscopic Properties
Note: *Predicted based on analogous compounds.
Biological Activity
N-(2,2-di(furan-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Furan Rings : Contributing to its reactivity and biological interactions.
- Sulfonamide Group : Known for its antibacterial properties.
- Methoxy and Methyl Substituents : Affecting solubility and lipophilicity.
Antimicrobial Properties
Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, with mechanisms involving inhibition of folic acid synthesis by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial enzymes.
Anticancer Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. The mechanism appears to involve:
- Inhibition of Tumor Cell Proliferation : The compound has shown promise in reducing the viability of cancer cells in vitro.
- Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in malignant cells.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide moiety interacts with enzymes involved in nucleotide synthesis.
- Receptor Modulation : The furan rings may influence receptor binding, enhancing or inhibiting signaling pathways related to cell growth and survival.
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated antibacterial activity against E. coli and S. aureus | Disk diffusion method |
| Study 2 | Showed significant cytotoxicity in breast cancer cell lines | MTT assay |
| Study 3 | Investigated the mechanism of action through enzyme assays | Kinetic studies on dihydropteroate synthase |
Detailed Findings
- Antibacterial Activity : In a study using the disk diffusion method, this compound exhibited a zone of inhibition comparable to standard antibiotics against E. coli and S. aureus .
- Cytotoxicity in Cancer Cells : An MTT assay revealed that the compound reduced cell viability in breast cancer cell lines by over 50% at concentrations above 10 µM, indicating strong anticancer potential .
- Mechanistic Insights : Kinetic studies indicated that the compound acts as a competitive inhibitor of dihydropteroate synthase, crucial for bacterial folate synthesis .
Q & A
Q. What are the key synthetic routes for preparing N-(2,2-di(furan-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide, and how are intermediates characterized?
The synthesis typically involves:
- Step 1 : Formation of the sulfonamide core via nucleophilic substitution between 4-methoxy-2-methylbenzenesulfonyl chloride and a di(furan-2-yl)ethylamine intermediate.
- Step 2 : Purification using column chromatography or recrystallization to isolate the final product .
Characterization employs NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and Mass Spectrometry (MS) for molecular weight validation. Purity is assessed via HPLC (>95% threshold) .
Q. What analytical techniques are critical for verifying the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : Resolves furan ring protons (δ 6.2–7.4 ppm) and sulfonamide NH signals (δ 5.8–6.1 ppm).
- X-ray Diffraction (XRD) : Determines crystal packing and stereochemistry, especially for furan-ethyl linkage conformation .
- Infrared Spectroscopy (IR) : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Q. What preliminary biological activities have been reported for structurally analogous sulfonamides?
Analogous compounds exhibit:
- Antimicrobial activity : Inhibition of Gram-positive bacteria (e.g., S. aureus, MIC ~8 µg/mL) via sulfonamide-mediated disruption of folate biosynthesis .
- Anti-inflammatory potential : COX-2 inhibition (IC₅₀ ~10 µM) in murine macrophage models .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the coupling of di(furan-2-yl)ethylamine with sulfonyl chlorides?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.
- Catalysis : Triethylamine (TEA) or DMAP accelerates substitution by deprotonating intermediates.
- Temperature Control : Reactions at 0–5°C minimize side-product formation (e.g., sulfonate esters) .
Data Contradiction Example : Yields vary between 40–75% depending on solvent polarity; DMF outperforms dichloromethane (DCM) due to improved solubility .
Q. What computational strategies are used to predict binding modes of this compound with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., dihydrofolate reductase). Furan rings often engage in π-π stacking with aromatic residues (e.g., Phe92 in DHFR) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
Q. How do structural modifications (e.g., methoxy vs. halogen substituents) impact bioactivity?
- Methoxy Group : Enhances lipophilicity (logP +0.5) and membrane permeability but reduces solubility.
- Halogen Substitution (e.g., Cl) : Increases electrophilicity, improving enzyme inhibition (e.g., 2x higher IC₅₀ vs. methoxy in COX-2 assays) .
SAR Table :
| Substituent | logP | COX-2 IC₅₀ (µM) | MIC (µg/mL) |
|---|---|---|---|
| -OCH₃ | 2.1 | 12.5 | 16 |
| -Cl | 2.8 | 6.2 | 8 |
Q. How can contradictory data in enzyme inhibition assays be resolved?
- Assay Standardization : Use recombinant enzymes (e.g., human COX-2 vs. murine isoforms) to eliminate species-specific variability.
- Control Compounds : Include celecoxib (COX-2 inhibitor) and sulfamethoxazole (antimicrobial) as benchmarks .
Q. What strategies mitigate furan ring oxidation during long-term stability studies?
- Storage Conditions : Argon atmosphere at -20°C reduces auto-oxidation.
- Antioxidants : Addition of 0.1% BHT (butylated hydroxytoluene) preserves integrity over 6 months .
Methodological Notes
- Synthesis Optimization : Design factorial experiments (e.g., 2³ DOE) to evaluate solvent, catalyst, and temperature effects .
- Data Validation : Cross-reference spectral data with PubChem entries (CID: 5019568) for consistency .
- Ethical Compliance : Adhere to OECD Guidelines for in vitro toxicity testing (e.g., Ames test for mutagenicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
